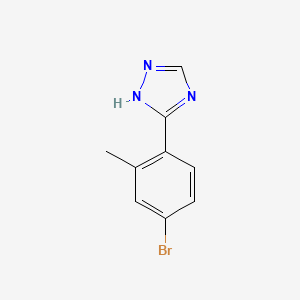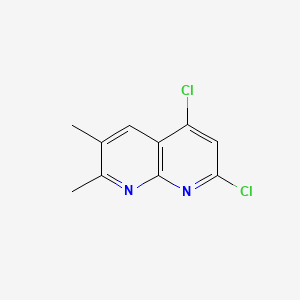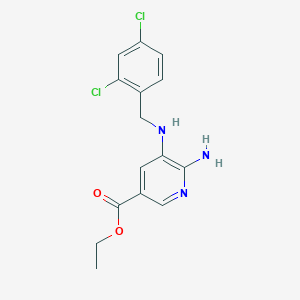
Ethyl 6-amino5-(2,4-dichlorobenzylamino)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenylmethylamino group attached to a pyridine ring. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzylamine with ethyl 6-amino-3-pyridinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-[[(2,4-dichlorophenyl)methyl]amino]-3-pyridinecarboxylate is unique due to the presence of the dichlorophenylmethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
219762-83-1 |
|---|---|
分子式 |
C15H15Cl2N3O2 |
分子量 |
340.2 g/mol |
IUPAC名 |
ethyl 6-amino-5-[(2,4-dichlorophenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-22-15(21)10-5-13(14(18)20-8-10)19-7-9-3-4-11(16)6-12(9)17/h3-6,8,19H,2,7H2,1H3,(H2,18,20) |
InChIキー |
YGHUKRHCWALDJV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)NCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


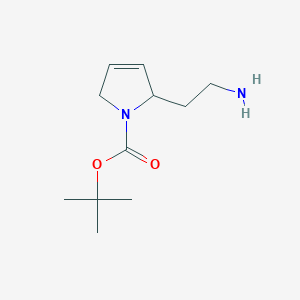
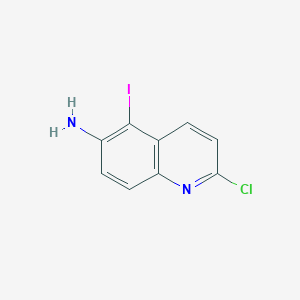


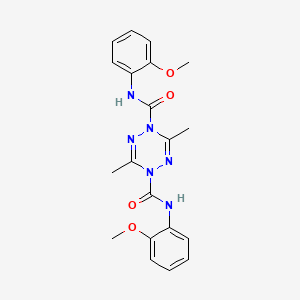
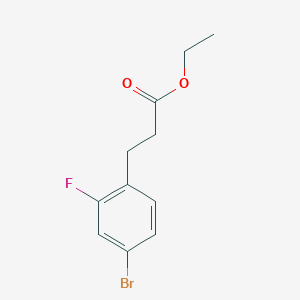
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
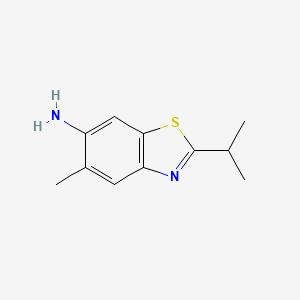
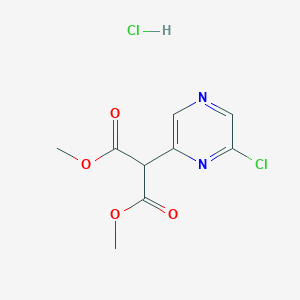
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)
![4-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B13937205.png)
